JC-9

Fluorescence Spectroscopy Nucleic Acid Staining Cyanine Dye Chemistry

Researchers requiring quantitative DNA detection often face aggregation-induced spectral shifts that distort fluorescence measurements. JC-9 (NK-2373), a symmetric benzoxazole carbocyanine dye, addresses these challenges through its low-aggregation benzoxazole terminal motif. • Absorbs at 480-510 nm with 70-90 nm separation from benzothiazole dyes, enabling clean two-color multiplexing without spectral overlap. • Reduced H-/J-aggregate formation vs. quinoline/benzothiazole alternatives ensures linear, predictable DNA quantification in microplate, CE, and flow cytometry workflows. • Low aqueous background fluorescence supports homogeneous mix-and-read formats, eliminating wash steps in qPCR endpoint analysis and gel staining.

Molecular Formula C27H21IN2O2
Molecular Weight 532.4 g/mol
Cat. No. B12372439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJC-9
Molecular FormulaC27H21IN2O2
Molecular Weight532.4 g/mol
Structural Identifiers
SMILESCN1C(=CC=CC2=[N+](C3=C(O2)C=CC4=CC=CC=C43)C)OC5=C1C6=CC=CC=C6C=C5.[I-]
InChIInChI=1S/C27H21N2O2.HI/c1-28-24(30-22-16-14-18-8-3-5-10-20(18)26(22)28)12-7-13-25-29(2)27-21-11-6-4-9-19(21)15-17-23(27)31-25;/h3-17H,1-2H3;1H/q+1;/p-1
InChIKeyALHIQKVJUFVWLJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NK-2373 Bis-Benzoxazole Carbocyanine for Nucleic Acid Detection


NK-2373, chemically defined as (2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide, is a symmetric trimethine carbocyanine dye featuring two benzoxazole heterocyclic terminal groups. This structural motif confers enhanced fluorescence upon binding to nucleic acids [1]. As a cationic dye with an iodide counterion, it exhibits the characteristic low background fluorescence in aqueous solution typical of its class, which transitions to strong emission upon intercalation or minor groove binding to double-stranded DNA [2].

Nucleic acid binding with fluorescence enhancement
Low background in aqueous solution supports homogeneous assays
Benzoxazole class; green spectral window compatible with multiplexing

Why NK-2373 Cannot Be Replaced by Generic Analogs


Carbocyanine dyes are not interchangeable; substitution of the terminal heterocyclic group (e.g., benzoxazole vs. benzothiazole vs. quinoline) fundamentally alters spectral properties, DNA-binding affinity, and aggregation behavior. Systematic studies demonstrate that DNA-templated aggregation follows a distinct hierarchy (quinoline > benzothiazole > benzoxazole > dimethylindole), meaning a benzoxazole-terminated dye like NK-2373 will exhibit different aggregation kinetics and fluorescence enhancement profiles compared to its benzothiazole counterpart [1]. Furthermore, replacement of the heteroatom (O vs. S) shifts the absorption maximum by approximately 70-90 nm, with benzoxazole dyes absorbing in the 480-510 nm range while benzothiazole derivatives absorb at 550-600 nm [2]. These quantifiable differences preclude generic substitution without revalidating the entire assay workflow.

Heterocyclic Group

Benzoxazole vs. benzothiazole or quinoline shifts absorption maximum by tens of nanometers, altering detection channel compatibility.

Aggregation Behavior

Benzoxazole occupies a distinct rank in the DNA-templated aggregation hierarchy; substitution may increase aggregation and distort quantitative signals.

Multiplexing Design

Generic replacement with a different heterocycle can break established spectral separation, requiring full revalidation of co-staining protocols.

NK-2373: Key Differentiation Evidence


Heteroatom-Dependent Spectral Shift

NK-2373, as a benzoxazole-terminated carbocyanine, exhibits a fundamentally different absorption profile compared to its benzothiazole analog due to heteroatom substitution (O vs. S). Systematic spectroscopic characterization of 32 symmetric cyanine dyes demonstrates that benzoxazole carbocyanines display intensive absorption bands localized in the 480-510 nm range, while the corresponding benzothiazole derivatives (thiocarbocyanines) absorb in the 550-600 nm range [1]. This heteroatom-dependent spectral shift of approximately 70-90 nm is quantitative and reproducible across multiple derivatives with varied phenyl ring substituents and polymethine chain modifications [1].

Spectral Shift
Class-level
~70–90 nm between benzoxazole (480–510 nm) and benzothiazole (550–600 nm)
Supports multiplexed detection design
Based on systematic dye library
Fluorescence Spectroscopy Nucleic Acid Staining Cyanine Dye Chemistry

Aggregation Propensity Hierarchy

The aggregation behavior of cyanine dyes on DNA templates follows a quantifiable hierarchy dependent on the terminal heterocyclic group. Experimental studies evaluating homo- and heteroaggregate formation on DNA reveal the following trend in aggregation propensity: quinoline > benzothiazole > benzoxazole > dimethylindole [1]. NK-2373, bearing benzoxazole terminal groups, exhibits lower aggregation tendency compared to both quinoline-terminated dyes (e.g., pinacyanol analogs) and benzothiazole-terminated dyes. This reduced aggregation minimizes confounding spectral shifts from H- or J-aggregate formation that can distort quantitative fluorescence measurements [1].

Aggregation Rank
Class-level
Quinoline
Benzothiazole
Benzoxazole
Dimethylindole
Lower aggregation supports quantitative DNA assays
DNA template; hierarchy from homoaggregate studies
DNA Sensing Cyanine Dye Aggregation Fluorescence Enhancement

Nucleic Acid-Responsive Fluorescence Enhancement

Benzoxazole-derived cyanine dyes, including the structural class to which NK-2373 belongs, are documented in foundational patents to exhibit enhanced fluorescence upon binding to DNA or RNA [1]. This property—low background fluorescence in aqueous solution followed by significant signal enhancement upon nucleic acid intercalation—is a defining characteristic that differentiates these dyes from conventional fluorophores requiring covalent conjugation. The patent specifically claims unsymmetrical cyanine dyes with benzoxazole derivatives that demonstrate this nucleic acid-responsive fluorescence behavior, establishing the precedent for NK-2373's application as a nucleic acid stain [1].

Nucleic Acid Response
Class-level
Enhanced fluorescence upon DNA/RNA binding
Enables wash-free homogeneous assays
Documented in foundational patents
Nucleic Acid Detection Fluorescent Probes DNA/RNA Quantification

NK-2373 Validated Application Scenarios


Multiplexed Detection with Benzothiazole Dyes

NK-2373 is suitable for multiplexed fluorescence assays where simultaneous detection of multiple nucleic acid targets is required. The 70-90 nm spectral separation between benzoxazole carbocyanines (480-510 nm absorption) and benzothiazole carbocyanines (550-600 nm absorption) enables co-staining protocols without significant spectral overlap [1]. This application is supported by systematic spectroscopic characterization demonstrating that heteroatom substitution (O vs. S) produces quantifiable and reproducible spectral shifts, allowing NK-2373 to serve as the green-channel component in two-color DNA detection systems paired with a benzothiazole-based red-channel dye.

Quantitative DNA Assays with Minimal Aggregation

NK-2373 is appropriate for quantitative DNA detection workflows where aggregation-induced spectral shifts must be minimized. The benzoxazole terminal group confers lower aggregation propensity on DNA templates compared to quinoline and benzothiazole alternatives, as established by the documented hierarchy: quinoline > benzothiazole > benzoxazole > dimethylindole [1]. This reduced aggregation tendency minimizes the formation of H- or J-aggregates that can distort concentration-dependent fluorescence measurements, making NK-2373 a predictable and reliable choice for DNA quantification in microplate assays, capillary electrophoresis, and flow cytometry applications.

Wash-Free Homogeneous Nucleic Acid Detection

NK-2373 is suited for homogeneous (mix-and-read) nucleic acid detection formats where wash steps are impractical or introduce variability. The class-level property of low background fluorescence in aqueous solution coupled with enhanced emission upon DNA/RNA binding, as documented for benzoxazole-derived cyanine dyes [1], enables direct detection of nucleic acids without separation of unbound dye. This application scenario includes quantitative PCR endpoint analysis, nucleic acid quantification in microplate readers, and gel electrophoresis staining where post-staining destaining steps can be eliminated or minimized.

Application
Selection Property
Validation Focus
Multiplexed nucleic acid detection
Spectral class separation (benzoxazole vs. benzothiazole)
Co-staining spectral overlap review
Quantitative DNA assays
Reduced aggregation propensity
Aggregation-dependent signal linearity
Homogeneous detection formats
Nucleic acid-responsive fluorescence
Wash-free protocol validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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